![molecular formula C15H13I2NO4 B1196669 3,3'-Diiodothyronine CAS No. 70-40-6](/img/structure/B1196669.png)
3,3'-Diiodothyronine
Overview
Description
3,3’-Diiodothyronine, also known as 3,3’-T2, is a metabolite of thyroid hormone. It is formed from the breakdown of triiodothyronine . It is an iodothyronine .
Synthesis Analysis
3,3’-Diiodothyronine is derived enzymatically from triiodothyronine isoforms T3 and reverse T3 . It is synthesized by using established methods and by a new route involving manipulation of a 3’-formyl intermediate .Molecular Structure Analysis
The molecular formula of 3,3’-Diiodothyronine is C15H13I2NO4 . The InChI is InChI=1S/C15H13I2NO4/c16-10-7-9 (2-3-13 (10)19)22-14-4-1-8 (5-11 (14)17)6-12 (18)15 (20)21/h1-5,7,12,19H,6,18H2, (H,20,21) . The Canonical SMILES is C1=CC (=C (C=C1CC (C (=O)O)N)I)OC2=CC (=C (C=C2)O)I .Chemical Reactions Analysis
The synthesis of 3,3’-Diiodothyronine involves the removal of one iodine atom in the outer or inner ring of the thyronine nucleus .Physical And Chemical Properties Analysis
The molecular weight of 3,3’-Diiodothyronine is 525.08 g/mol .Scientific Research Applications
Metabolic Research
3,3’-Diiodothyronine: has been studied for its role in metabolism , particularly in how it influences energy expenditure and lipid metabolism. Research suggests that T2 may affect the basal metabolic rate and assist in the regulation of body weight and fat storage . This makes it a molecule of interest for studying obesity and related metabolic disorders.
Endocrinology
In the field of endocrinology , T2 is of interest due to its impact on the thyroid hormone pathway . It’s known to be involved in the peripheral metabolism of thyroid hormones and may play a role in maintaining thyroid hormone homeostasis . Understanding its function could lead to new insights into thyroid diseases.
Pharmacology
T2’s potential therapeutic uses are being explored in pharmacology . It’s being investigated for its effects on obesity, hyperlipidemia, and muscle strength. However, there is currently no substantial scientific evidence to support these uses . Further research could uncover new pharmacological applications for T2.
Nutrition
Nutritional studies have looked into how T2 might influence dietary selenium intake and its subsequent effects on thyroid hormone and energy metabolism . This research is crucial for understanding how micronutrients can affect thyroid hormone levels and overall metabolic health.
Biotechnology
In biotechnology , T2’s role in thyroid hormone synthesis and metabolism is of interest. Its impact on deiodinase activity, which is crucial for the conversion of thyroid hormones, could have implications for the development of new biotechnological tools and methods .
Therapeutic Development
Finally, T2 is being examined for its therapeutic potential . Studies are assessing its use in dietary supplements and its physiological effects on metabolism and body composition. There’s ongoing research to determine if T2 can be used safely and effectively as a treatment for metabolic conditions .
Mechanism of Action
Target of Action
3,3’-Diiodothyronine (3,3’-T2) is an endogenous metabolite of thyroid hormones . The primary targets of 3,3’-T2 are the thyroid hormone receptors (THRs), which are nuclear receptors that mediate the actions of thyroid hormones . These receptors play a critical role in differentiation, growth, and metabolism .
Mode of Action
3,3’-T2 interacts with its targets, the THRs, through different modes of action . While several lines of evidence suggest that 3,3’-T2 mainly acts through THRs-independent ways, with mitochondria as a likely cellular target, THRs-mediated actions have also been described . The detailed cellular and molecular mechanisms through which 3,3’-T2 elicits a multiplicity of actions remain unknown .
Biochemical Pathways
The biosynthesis of thyroid hormones involves the coupling of diiodotyrosine residues with other monoiodotyrosine or diiodotyrosine residues to form T4 or T3 thyroid hormones . Two deiodinase enzymes, namely D1- and D3-deiodinase, can potentially catalyze the synthesis of distinct diiodothyronines: 3,5-diiodothyronine (3,5-T2), 3,3’-diiodothyronine (3,3’-T2), and 3’,5’-diiodothyronine (3’,5’-T2) .
Pharmacokinetics
It’s known that thyroid hormones, in general, are absorbed from the intestine, distributed throughout the body, metabolized by deiodination, and excreted . The long terminal half-life of orally administered thyroid hormones, about 7.5 days, is consistent with once-daily dosing .
Result of Action
It’s known that thyroid hormones, including their metabolites like 3,3’-t2, play critical roles in differentiation, growth, and metabolism . They can stimulate calorigenesis/thermogenesis by affecting cellular respiration with a concomitant reduction in metabolic efficiency .
Action Environment
The action, efficacy, and stability of 3,3’-T2 can be influenced by various environmental factors. Deiodinase activity at the tissue level permits cell-targeted fine regulation of thyroid hormone homeostasis, mediating the activation and inactivation of thyroid hormones . This activity changes in the different stages of life according to their functions and roles in various cell types and tissues .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3-iodophenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13I2NO4/c16-10-7-9(2-3-13(10)19)22-14-4-1-8(5-11(14)17)6-12(18)15(20)21/h1-5,7,12,19H,6,18H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCJBZABTUOGNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13I2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018947 | |
Record name | 3,3'-Diiodothyronine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Diiodothyronine | |
CAS RN |
70-40-6 | |
Record name | 3,3′-Diiodothyronine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Diiodothyronine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Diiodothyronine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-DIIODOTHYRONINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNC4MZ8B3Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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